N-(naphthalen-1-yl)-4-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(naphthalen-1-yl)-4-(1H-tetrazol-1-yl)benzamide is a chemical compound with the molecular formula C18H13N5O and a molecular weight of 315.33 g/mol . This compound is characterized by the presence of a naphthalene ring, a tetrazole ring, and a benzamide group, making it a unique and versatile molecule in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-4-(1H-tetrazol-1-yl)benzamide typically involves the reaction of naphthalen-1-amine with 4-(tetrazol-1-yl)benzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-4-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the benzamide group.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(naphthalen-1-yl)-4-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The tetrazole ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(naphthalen-1-yl)benzamide: Lacks the tetrazole ring, making it less versatile.
4-(tetrazol-1-yl)benzoic acid: Lacks the naphthalene ring, affecting its binding properties.
Uniqueness
N-(naphthalen-1-yl)-4-(1H-tetrazol-1-yl)benzamide stands out due to the presence of both the naphthalene and tetrazole rings, which confer unique chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
N-naphthalen-1-yl-4-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O/c24-18(14-8-10-15(11-9-14)23-12-19-21-22-23)20-17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLRFMLXQVFWAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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